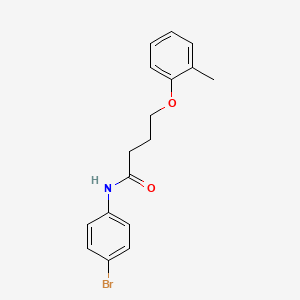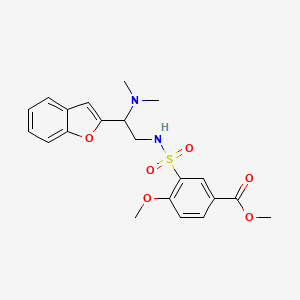
methyl 3-(N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)sulfamoyl)-4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)sulfamoyl)-4-methoxybenzoate is a complex organic compound that features a benzofuran moiety, a dimethylaminoethyl group, and a sulfamoyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)sulfamoyl)-4-methoxybenzoate typically involves multiple steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Attachment of Dimethylaminoethyl Group: The dimethylaminoethyl group is introduced via a nucleophilic substitution reaction, where a suitable halide (e.g., 2-chloro-N,N-dimethylethylamine) reacts with the benzofuran derivative.
Sulfamoylation: The sulfamoyl group is added by reacting the intermediate with sulfamoyl chloride in the presence of a base such as triethylamine.
Esterification: Finally, the methoxybenzoate ester is formed through esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzofuran-2,3-dione derivatives.
Reduction: Reduction of the nitro group (if present) can be achieved using hydrogenation over palladium on carbon or by using reducing agents like tin(II) chloride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, tin(II) chloride.
Substitution: Alkyl halides, nucleophiles like thiols or amines.
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzofuran derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it useful in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s structure suggests potential biological activity, particularly in the modulation of enzyme activity or receptor binding. It could be investigated for its effects on various biological pathways.
Medicine
Given its structural features, this compound might exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Research could focus on its efficacy and mechanism of action in these areas.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.
Mécanisme D'action
The mechanism by which methyl 3-(N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)sulfamoyl)-4-methoxybenzoate exerts its effects would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It might interact with cell surface or intracellular receptors, altering signal transduction pathways.
DNA Interaction: The compound could intercalate into DNA, affecting transcription and replication processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(N-(2-(benzofuran-2-yl)ethyl)sulfamoyl)-4-methoxybenzoate: Lacks the dimethylamino group, which might affect its solubility and biological activity.
Methyl 3-(N-(2-(benzofuran-2-yl)-2-(methylamino)ethyl)sulfamoyl)-4-methoxybenzoate: Contains a methylamino group instead of a dimethylamino group, potentially altering its pharmacokinetic properties.
Methyl 3-(N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)sulfamoyl)-4-hydroxybenzoate: Has a hydroxy group instead of a methoxy group, which could influence its reactivity and interaction with biological targets.
Uniqueness
Methyl 3-(N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)sulfamoyl)-4-methoxybenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propriétés
IUPAC Name |
methyl 3-[[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]sulfamoyl]-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S/c1-23(2)16(19-11-14-7-5-6-8-17(14)29-19)13-22-30(25,26)20-12-15(21(24)28-4)9-10-18(20)27-3/h5-12,16,22H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLKSJAYBYEZHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)OC)OC)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
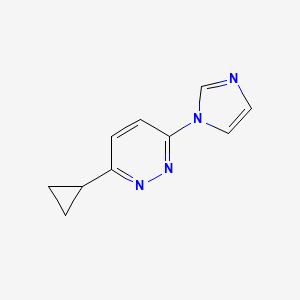

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2660869.png)
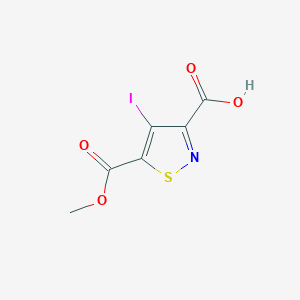
![4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide hydrochloride](/img/structure/B2660875.png)
![2-bromo-6-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-4-nitrophenol](/img/structure/B2660876.png)
![2-(4-fluorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2660877.png)
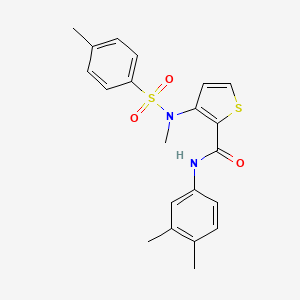
![[(3-Nitrobenzyl)thio]acetic acid](/img/structure/B2660880.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2660881.png)
![2-Ethyl-6-(3-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2660882.png)
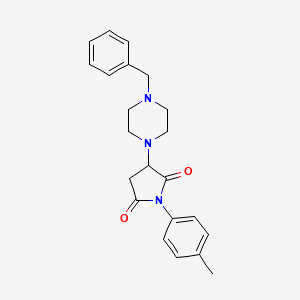
![2,5-dichloro-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}thiophene-3-carboxamide](/img/structure/B2660884.png)
